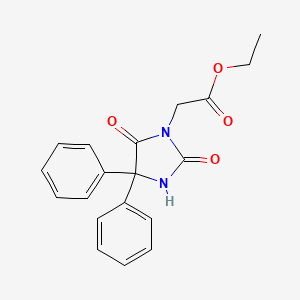![molecular formula C21H17NO2S2 B12008195 (5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 618074-26-3](/img/structure/B12008195.png)
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound contains a thiazolidin-4-one ring, which is a five-membered heterocycle with a sulfur atom and a carbonyl group.
- The chromenyl group (2H-chromen-3-ylmethylidene) contributes to its aromatic character.
- The phenylmethyl group (4-methylphenylmethyl) adds steric bulk and aromaticity.
- The double bond (5E) indicates the geometry of the central carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazolidine-4-one precursor with an aldehyde or ketone bearing the appropriate chromenyl and phenylmethyl substituents. The reaction typically proceeds under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The thiazolidin-4-one ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylmethyl group can be substituted using various reagents (e.g., halogens, amines, or alkoxides).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, amines, or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol analogs.
- Substitution: Various phenylmethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in heterocyclic chemistry.
- Potential bioactive properties due to its aromatic and sulfur-containing moieties.
- Studied for antimicrobial, antioxidant, and anti-inflammatory effects.
- Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
Vergleich Mit ähnlichen Verbindungen
While unique in its combination of chromenyl, phenylmethyl, and thiazolidin-4-one motifs, similar compounds include thiazolidinones, chromenes, and phenylmethyl-substituted heterocycles.
Eigenschaften
CAS-Nummer |
618074-26-3 |
|---|---|
Molekularformel |
C21H17NO2S2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO2S2/c1-14-6-8-15(9-7-14)12-22-20(23)19(26-21(22)25)11-16-10-17-4-2-3-5-18(17)24-13-16/h2-11H,12-13H2,1H3/b19-11+ |
InChI-Schlüssel |
GUEISZAAYPIEKR-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/SC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)

